molecular formula C17H17NO4 B13031067 N-Cbz-(R)-a-(methylamino)-benzeneacetic acid

N-Cbz-(R)-a-(methylamino)-benzeneacetic acid

Cat. No.: B13031067
M. Wt: 299.32 g/mol
InChI Key: GKGCEDIFEKJBFY-OAHLLOKOSA-N
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Description

N-Cbz-®-a-(methylamino)-benzeneacetic acid is a compound of significant interest in organic chemistry and pharmaceutical research. The compound is characterized by the presence of a benzyl carbamate (Cbz) protecting group, which is commonly used to protect amine functionalities during chemical synthesis. This compound is particularly notable for its chiral center, which makes it valuable in the synthesis of enantiomerically pure pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-®-a-(methylamino)-benzeneacetic acid typically involves the protection of the amine group with a benzyl carbamate (Cbz) group. One common method involves the reaction of the amine with benzyl chloroformate in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of N-Cbz-®-a-(methylamino)-benzeneacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Cbz-®-a-(methylamino)-benzeneacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .

Scientific Research Applications

N-Cbz-®-a-(methylamino)-benzeneacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cbz-®-a-(methylamino)-benzeneacetic acid involves its interaction with specific molecular targets. The Cbz group protects the amine functionality, allowing selective reactions at other sites of the molecule. This protection is crucial in multi-step syntheses where selective deprotection is required. The molecular pathways involved include nucleophilic attack on the carbonyl carbon of the Cbz group, leading to its removal under acidic or catalytic hydrogenation conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cbz-®-a-(methylamino)-benzeneacetic acid is unique due to its chiral center and the presence of the benzeneacetic acid moiety, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are essential in pharmaceutical applications .

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-2-phenylacetic acid

InChI

InChI=1S/C17H17NO4/c1-18(15(16(19)20)14-10-6-3-7-11-14)17(21)22-12-13-8-4-2-5-9-13/h2-11,15H,12H2,1H3,(H,19,20)/t15-/m1/s1

InChI Key

GKGCEDIFEKJBFY-OAHLLOKOSA-N

Isomeric SMILES

CN([C@H](C1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CN(C(C1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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